Ethyl 4-hydroxy-8-methoxy-2-methylquinoline-3-carboxylate
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Overview
Description
Ethyl 4-hydroxy-8-methoxy-2-methylquinoline-3-carboxylate is a quinoline derivative with the molecular formula C13H13NO4. This compound is known for its unique structure, which includes a quinoline core substituted with hydroxy, methoxy, and carboxylate groups. Quinoline derivatives are significant in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-hydroxy-8-methoxy-2-methylquinoline-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate aniline derivatives with ethyl acetoacetate under acidic conditions, followed by functional group modifications to introduce the hydroxy, methoxy, and carboxylate groups .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of green chemistry principles are often employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-hydroxy-8-methoxy-2-methylquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.
Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities and properties .
Scientific Research Applications
Ethyl 4-hydroxy-8-methoxy-2-methylquinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and antifungal activities.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of ethyl 4-hydroxy-8-methoxy-2-methylquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-hydroxy-7-methoxy-3-quinolinecarboxylate
- Ethyl 4-hydroxy-6-methyl-3-quinolinecarboxylate
- Ethyl 3-hydroxy-6,7-dimethoxy-2-quinoxalinecarboxylate
- Ethyl 7-chloro-4-hydroxy-6-methoxy-3-quinolinecarboxylate
Uniqueness
Ethyl 4-hydroxy-8-methoxy-2-methylquinoline-3-carboxylate is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
88960-42-3 |
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Molecular Formula |
C14H15NO4 |
Molecular Weight |
261.27 g/mol |
IUPAC Name |
ethyl 8-methoxy-2-methyl-4-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C14H15NO4/c1-4-19-14(17)11-8(2)15-12-9(13(11)16)6-5-7-10(12)18-3/h5-7H,4H2,1-3H3,(H,15,16) |
InChI Key |
LWOKTIRIVUDBBW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C(C1=O)C=CC=C2OC)C |
Origin of Product |
United States |
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